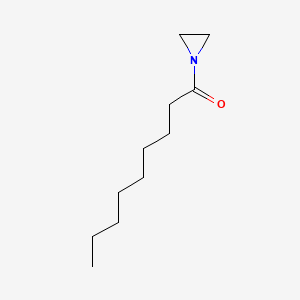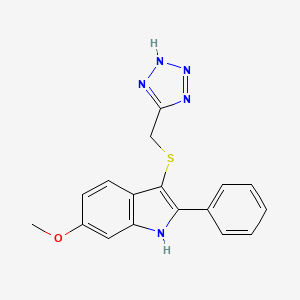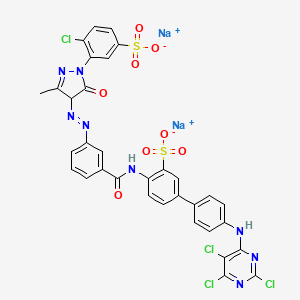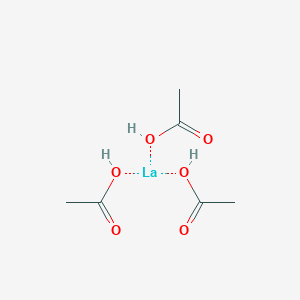
Diethyl 2-methylmaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-methylmaleate, also known as diethyl citraconate, is an organic compound with the molecular formula C₉H₁₄O₄. It is a colorless liquid at room temperature and is used in various chemical syntheses. This compound is particularly known for its role as a dienophile in Diels-Alder reactions, making it valuable in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 2-methylmaleate can be synthesized through the esterification of maleic anhydride with ethanol in the presence of a solid acid catalyst. The reaction involves heating the mixture to reflux while continuously removing water to drive the reaction to completion . Another method involves the alkylation of diethyl malonate with methyl iodide or methyl bromide, followed by hydrolysis and decarboxylation .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of maleic anhydride and ethanol with a solid acid catalyst. This method is preferred due to its high conversion rate and minimal waste production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form diethyl 2-methylfumarate.
Reduction: It can be reduced to diethyl 2-methylsuccinate using biocatalysts such as ene-reductases.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Ene-reductases from the Old Yellow Enzyme superfamily are commonly used for the reduction of this compound.
Substitution: Alkyl halides are often used in substitution reactions involving this compound.
Major Products Formed:
Oxidation: Diethyl 2-methylfumarate.
Reduction: Diethyl 2-methylsuccinate.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Applications De Recherche Scientifique
Diethyl 2-methylmaleate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 2-methylmaleate in chemical reactions involves its role as a dienophile in Diels-Alder reactions. The compound’s double bond reacts with a diene to form a cyclohexene derivative. In biocatalytic reductions, the compound undergoes reduction at the double bond, facilitated by ene-reductases, which transfer electrons from NAD(P)H to the substrate .
Comparaison Avec Des Composés Similaires
Diethyl malonate: Used in similar esterification reactions and as a precursor in organic synthesis.
Dimethyl maleate: Another ester of maleic acid, used in similar applications but with different physical properties.
Uniqueness: Diethyl 2-methylmaleate is unique due to its specific reactivity as a dienophile and its ability to undergo selective biocatalytic reductions. Its structural features, such as the presence of a methyl group, confer distinct reactivity patterns compared to other maleate esters .
Propriétés
Numéro CAS |
691-83-8 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
diethyl (Z)-2-methylbut-2-enedioate |
InChI |
InChI=1S/C9H14O4/c1-4-12-8(10)6-7(3)9(11)13-5-2/h6H,4-5H2,1-3H3/b7-6- |
Clé InChI |
YPTLFOZCUOHVFO-SREVYHEPSA-N |
SMILES isomérique |
CCOC(=O)/C=C(/C)\C(=O)OCC |
SMILES canonique |
CCOC(=O)C=C(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)




![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)


![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)


![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13799678.png)
